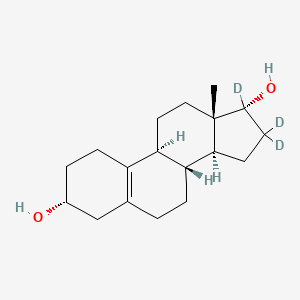
(3alpha,17alpha)-Estr-5(10)-ene-3,17-diol-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(3” is a novel non-nucleotide-based ligand that potently activates the stimulator of interferon genes (STING) pathway. This compound is part of a family of small-molecule amidobenzimidazoles, which are known for their ability to induce the activation of type-I interferons and pro-inflammatory cytokines both in vitro and in vivo .
准备方法
“(3-酰基苯并咪唑)” 的合成涉及多个步骤,包括金属-碳键的形成、金属置换、复分解和加氢金属化 . 合成路线通常从电正性金属与卤代烃的反应开始。接着进行金属转移反应,其中一个金属原子置换另一个金属原子,然后进行复分解反应,其中有机金属化合物与二元卤化物反应。 最后一步通常涉及加氢金属化,其中金属氢化物加到烯烃上,形成所需化合物 .
化学反应分析
“(3-酰基苯并咪唑)” 会发生各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括氧气用于氧化、氢气用于还原和卤素用于取代反应。这些反应形成的主要产物取决于所用条件和试剂。 例如,氧化反应通常会产生二氧化碳和水,而还原反应可以生成烃 .
科学研究应用
化合物 “(3-酰基苯并咪唑)” 在科学研究中有着广泛的应用。它被广泛用于化学、生物学、医学和工业领域。 在化学中,它是一种有效的 STING 激动剂,对于研究 STING 途径及其在免疫反应中的作用至关重要 . “(3-酰基苯并咪唑)” 在生物学和医学中,因其通过诱导有效的干扰素反应,而被研究用作治疗包括癌症和病毒感染在内的各种疾病的潜在方法 . 此外,它在制药行业用于开发新的治疗药物 .
作用机制
“(3-酰基苯并咪唑)” 的作用机制涉及 STING 途径的激活。该化合物与 STING 受体结合,诱导构象变化,从而激活下游信号通路。 这种激活导致 I 型干扰素和促炎细胞因子的产生,这些因子在免疫反应中起着至关重要的作用 . “(3-酰基苯并咪唑)” 的分子靶标包括 STING 受体和参与干扰素信号通路的各种转录因子 .
相似化合物的比较
“(3-酰基苯并咪唑)” 与其他 STING 激动剂相比是独一无二的,因为它是非核苷酸类结构,并能够使 STING 受体保持开放构象 . 类似化合物包括环 GMP-AMP (cGAMP) 和其他核苷酸类 STING 激动剂。 “(3-酰基苯并咪唑)” 提供更高的生物利用度和不同的理化特性,使其成为临床开发中宝贵的替代选择 . PubChem 中二维和三维相邻组的互补性也突出了 “(3-酰基苯并咪唑)” 与其他化合物相比的结构独特性 .
属性
分子式 |
C18H28O2 |
|---|---|
分子量 |
279.4 g/mol |
IUPAC 名称 |
(3R,8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-1,2,3,4,6,7,8,9,11,12,14,15-dodecahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h12,14-17,19-20H,2-10H2,1H3/t12-,14-,15-,16+,17-,18+/m1/s1/i7D2,17D |
InChI 键 |
IBHQSODTBQCZDA-AUWUWJTOSA-N |
手性 SMILES |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3CC[C@H](C4)O)C)O |
规范 SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3CCC(C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[2-(5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl)ethylidene]-5-methoxyoxolan-2-one](/img/structure/B12426053.png)
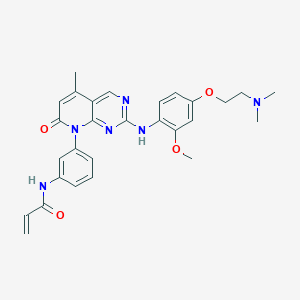
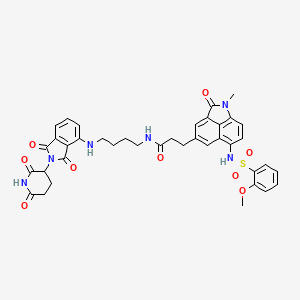
![2-[(E,3E)-3-(3,3-dimethyl-1-tetradecylindol-2-ylidene)prop-1-enyl]-1-docosyl-3,3-dimethylindol-1-ium;iodide](/img/structure/B12426064.png)

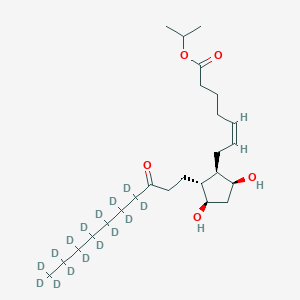

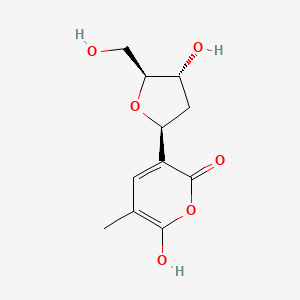


![[[(2R,3S,4R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12426122.png)
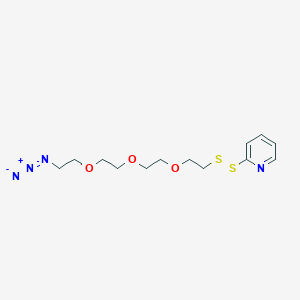
![(8R,10R,14R)-12-hydroxy-17-[(2S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-1,2,5,6,7,9,11,12,13,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12426128.png)
